molecular formula C10H10BrN3O2S2 B2908111 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide CAS No. 1351642-51-7

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide

Cat. No. B2908111
CAS RN: 1351642-51-7
M. Wt: 348.23
InChI Key: UWQWTVCXOFKWLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition reaction. The reaction involves the coupling of an azide compound with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. The structure of the synthesized compound was confirmed using FTIR, 1H NMR, 13C-NMR, and HRMS techniques .


Molecular Structure Analysis

The molecular structure of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide is characterized by a benzothiazole ring appended with a propynyl group. The presence of fluorine and bromine atoms further modifies the structure. The compound exhibits tautomeric forms due to the positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Antiviral Applications

This compound has shown potential in antiviral research, particularly in the development of treatments for RNA and DNA viruses. Derivatives of this compound have been investigated for their efficacy against a range of viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

The structural similarity to indole derivatives suggests that this compound may possess anti-inflammatory properties. Indole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Research

The benzo[d]thiazole moiety is a common feature in many anticancer agents. This compound’s unique structure could be valuable in designing new molecules that target specific cancer cells or pathways involved in tumor growth and metastasis .

Anti-HIV Activity

Given the biological activity of similar indole derivatives, there is potential for this compound to be used in the development of new anti-HIV medications. Its ability to bind with high affinity to multiple receptors could make it a candidate for HIV treatment research .

Antioxidant Effects

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound could contribute to the development of new antioxidants that help in preventing or treating diseases caused by oxidative damage .

Antimicrobial Potential

The compound’s structure suggests it could be effective against a variety of microbial pathogens. Research into its antimicrobial properties could lead to the creation of new antibiotics or antiseptics .

Antitubercular Activity

Tuberculosis remains a major global health challenge. The compound’s potential antitubercular activity could be significant in the search for more effective treatments against Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic properties. This compound could be explored for its utility in managing diabetes, possibly through mechanisms involving insulin regulation or glucose metabolism .

properties

IUPAC Name

2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-sulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2.BrH/c1-2-5-13-8-4-3-7(17(12,14)15)6-9(8)16-10(13)11;/h1,3-4,6,11H,5H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQWTVCXOFKWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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